molecular formula C24H17NO7 B12284493 4-Aminofluorescein Diacetate

4-Aminofluorescein Diacetate

Cat. No.: B12284493
M. Wt: 431.4 g/mol
InChI Key: OJIRUUMPJJZGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, also known as 5-Aminofluorescein, is a chemical compound with the molecular formula C20H13NO5. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid can be synthesized through the condensation reaction of 2,4-dinitrobenzoylamide with nitrosobenzene . The reaction typically involves the following steps:

    Nitration: The starting material, 2,4-dinitrobenzoylamide, is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium sulfide or hydrogen sulfide.

    Condensation: The resulting amine is then condensed with nitrosobenzene to form the desired product.

Industrial Production Methods

Industrial production of 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The fluorescent properties of 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid are due to its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing photons in the process . The compound can covalently bind to proteins and other biomolecules, allowing for targeted imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is unique due to its amino group, which allows for additional chemical modifications and conjugation to biomolecules. This makes it particularly useful in applications requiring specific targeting and labeling .

Properties

IUPAC Name

(6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRUUMPJJZGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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